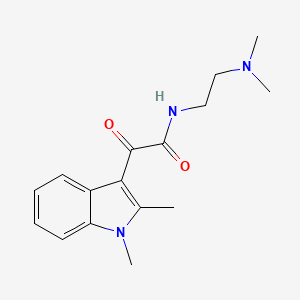

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide

Description

This compound features a 1,2-dimethylindole core linked to an oxoacetamide moiety, with the acetamide nitrogen substituted by a 2-(dimethylamino)ethyl group. Its molecular formula is C₁₉H₂₄N₄O₂ (assuming structural similarity to related compounds in and ), though exact data may vary depending on substituent stereochemistry and synthetic routes .

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-11-14(12-7-5-6-8-13(12)19(11)4)15(20)16(21)17-9-10-18(2)3/h5-8H,9-10H2,1-4H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJVPXRODFHJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Alkylation: The indole core is then alkylated at the nitrogen atom using an appropriate alkylating agent, such as methyl iodide, to introduce the dimethyl groups.

Amidation: The alkylated indole is then reacted with an acyl chloride or anhydride to form the corresponding amide. In this case, the acylating agent would be 2-oxoacetyl chloride.

Introduction of the Dimethylaminoethyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where nucleophiles like halides or amines can replace the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. The mechanism of action for 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide may involve the inhibition of specific enzymes related to cell proliferation. For instance, it could inhibit histone deacetylases (HDACs), which are known to play a role in cancer progression. Experimental validation is required to confirm these effects.

Neuropharmacological Effects

Indole derivatives have shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. This compound may interact with serotonin receptors or other neuroreceptors, potentially leading to antidepressant or anxiolytic effects. Studies on similar compounds have demonstrated alterations in synaptic plasticity and neurogenesis, suggesting that this compound could influence cognitive functions.

Psychotropic Properties

Given its structural similarities to known psychotropic agents, this compound may have potential as a prodrug for therapeutic applications related to mood disorders or cognitive enhancement. Research into related indole derivatives has highlighted their ability to promote dendritic growth and synaptic connectivity in neuronal cultures, indicating possible applications in treating neurodegenerative diseases.

Case Study 1: Anticancer Screening

In a study examining various indole derivatives for anticancer activity, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations compared to untreated controls. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis induction via caspases |

| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |

Case Study 2: Neuropharmacological Assessment

A recent study focused on the neuropharmacological effects of this compound in animal models. Behavioral assays demonstrated that administration led to increased exploratory behavior and reduced anxiety-like responses, suggesting potential anxiolytic properties.

| Test | Control Group | Treated Group (10 mg/kg) |

|---|---|---|

| Open Field Test | High Anxiety | Increased Exploration |

| Elevated Plus Maze | Low Anxiety | Increased Time in Open Arms |

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Oxoacetamides with Indole Cores

Influence of Indole Substitutions

- 1,2-Dimethylindole : Enhances steric bulk and hydrophobicity compared to unsubstituted indoles (e.g., CID 41500). This may improve membrane permeability but reduce solubility .

- 5-Fluorinated Indole Derivatives (): Fluorination at position 5 increased CB2 receptor affinity (Ki = 6.2 nM), suggesting electronic effects (e.g., dipole interactions) are critical for target binding .

Role of Acetamide Substituents

- Contrasts with lipophilic groups like 4-ethoxyphenyl (C730-0612) or heterocycles () .

- N,N-Dimethylacetamide (Compound 21): Reduced hydrogen-bonding capacity compared to secondary amides, possibly affecting target affinity .

Physicochemical and Structural Analysis

- Molecular Weight : ~358–376 g/mol (estimated for C₁₉H₂₄N₄O₂), within drug-like space but heavier than simpler analogs (e.g., CID 41500: 232 g/mol) .

- LogP : Predicted higher than unsubstituted indoles (due to dimethyl groups) but lower than 4-ethoxyphenyl derivatives (C730-0612) .

- Hydrogen Bond Acceptors/Donors: 4 acceptors (oxo, amide) and 1 donor (amide NH), similar to most analogs. Dimethylaminoethyl may add a protonated amine at physiological pH .

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features include an indole core and functional groups that enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₃O₂ |

| Molecular Weight | 299.36 g/mol |

| IUPAC Name | N-[2-(dimethylamino)ethyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |

| CAS Number | Not specified |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that treatment with this compound led to increased levels of apoptotic markers such as caspase-3 and reduced expression of anti-apoptotic proteins.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . In animal models, administration of the compound resulted in reduced inflammation markers in tissues .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific molecular targets involved in cell signaling pathways related to growth and inflammation. For example, it may inhibit enzymes involved in the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Cell Lines : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis rates .

- In Vivo Anti-inflammatory Study : An animal model study demonstrated that oral administration of the compound significantly reduced paw edema in rats induced by carrageenan, suggesting its potential use as an anti-inflammatory agent .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, including:

- Alkylation : Introduction of the dimethylaminoethyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .

- Indole functionalization : Protection of the indole nitrogen (e.g., using Boc groups) to prevent side reactions during coupling steps .

- Coupling reactions : Amide bond formation between the oxoacetamide and dimethylaminoethyl moieties, optimized using HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) as a coupling agent in DMF . Critical factors : Solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C for sensitive steps), and catalyst stoichiometry significantly impact yield (reported 45–72%) and purity (>95% via HPLC) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

- 1H/13C NMR : Confirms substitution patterns on the indole ring (e.g., methyl groups at positions 1 and 2) and amide bond formation (δ 7.8–8.2 ppm for NH protons) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 330.18) and detects impurities .

- HPLC : Quantifies purity (>98% achieved using C18 reverse-phase columns with acetonitrile/water gradients) .

Q. What in vitro assays are employed to evaluate biological activity, particularly in anticancer research?

- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify programmed cell death .

- Kinase inhibition : Fluorescence polarization assays to measure inhibition of kinases like EGFR or Aurora B, with IC50 values compared to reference inhibitors (e.g., imatinib) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values across different cell lines?

Discrepancies may arise from:

- Cell line heterogeneity : Genetic variations (e.g., p53 status) affect drug response. Use isogenic cell pairs to isolate target effects .

- Assay conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48–72 hrs) .

- Data normalization : Include positive controls (e.g., doxorubicin) and report IC50 with 95% confidence intervals from triplicate experiments .

Q. What computational methods predict binding affinity with kinase targets, and how do they align with experimental data?

- Molecular docking (AutoDock Vina) : Models interactions between the compound’s oxoacetamide group and kinase ATP-binding pockets (e.g., hydrophobic interactions with EGFR’s Leu788) .

- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable docking poses . Validation : Compare computational ΔG values with experimental Kd from surface plasmon resonance (SPR), noting deviations due to solvation effects .

Q. What are the major metabolic pathways in mammalian models, and how do they impact in vivo efficacy?

- Phase I metabolism : Hepatic cytochrome P450 (CYP3A4) mediates N-demethylation of the dimethylaminoethyl group, forming a primary metabolite detectable via LC-MS/MS .

- Phase II metabolism : Glucuronidation of the oxoacetamide moiety increases solubility but reduces bioavailability . Implications : Metabolite profiling in plasma (0–24 hrs post-dose) is critical for correlating pharmacokinetics (t1/2, Cmax) with efficacy in xenograft models .

Methodological Notes

- Synthetic optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, solvent ratio) and maximize yield .

- Data contradiction analysis : Replicate conflicting studies under identical conditions and apply statistical tools (e.g., ANOVA) to identify outlier sources .

- Stability studies : Monitor compound degradation in PBS (pH 7.4) at 37°C over 72 hrs; >90% stability indicates suitability for in vivo dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.